molecular formula C20H22N2O3 B2504709 3,3-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide CAS No. 922109-47-5

3,3-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide

Cat. No.: B2504709
CAS No.: 922109-47-5
M. Wt: 338.407
InChI Key: PGPXIKRKJBXZIY-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Photophysical Properties

Research led by Petrovskii et al. (2017) focused on the synthesis and crystal structure of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a compound related to the query chemical, showcasing novel fused oxazapolycyclic skeletons. This study highlights the unique photophysical properties, including strong blue emission in dichloromethane, of these complex oxazapolyheterocycles (Petrovskii et al., 2017).

Spectroscopic and X-ray Diffraction Studies

Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids, employing a structure closely related to the query compound. This research provides insight into the molecular structure, charge distribution, and potential for nonlinear optical (NLO) applications of these compounds, as confirmed through spectroscopic, X-ray diffraction, and DFT studies (Almansour et al., 2016).

Synthesis and Crystal Structure

Shtamburg et al. (2011) studied N,3-dimethyl-3-(perhydro-1,3,2-dioxazepin-2-yl)butanamide, which shares structural similarities with the query compound, focusing on its synthesis and crystal structure. This research highlights the conformational and structural properties of compounds with oxazepine and dioxazepin rings (Shtamburg et al., 2011).

Mechanism of Action

Properties

IUPAC Name

3,3-dimethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-12-5-7-17-15(9-12)22-19(24)14-10-13(6-8-16(14)25-17)21-18(23)11-20(2,3)4/h5-10H,11H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPXIKRKJBXZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC(C)(C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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